N-(2-fluorophenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide N-(2-fluorophenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16335150
InChI: InChI=1S/C22H16FN3O3/c1-29-20-9-5-4-8-19(20)26-13-24-18-12-14(10-11-15(18)22(26)28)21(27)25-17-7-3-2-6-16(17)23/h2-13H,1H3,(H,25,27)
SMILES:
Molecular Formula: C22H16FN3O3
Molecular Weight: 389.4 g/mol

N-(2-fluorophenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

CAS No.:

Cat. No.: VC16335150

Molecular Formula: C22H16FN3O3

Molecular Weight: 389.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-fluorophenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide -

Specification

Molecular Formula C22H16FN3O3
Molecular Weight 389.4 g/mol
IUPAC Name N-(2-fluorophenyl)-3-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide
Standard InChI InChI=1S/C22H16FN3O3/c1-29-20-9-5-4-8-19(20)26-13-24-18-12-14(10-11-15(18)22(26)28)21(27)25-17-7-3-2-6-16(17)23/h2-13H,1H3,(H,25,27)
Standard InChI Key RCGNKFBKDZKYRG-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4=CC=CC=C4F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Structural Features

N-(2-fluorophenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide belongs to the 3,4-dihydroquinazolin-4-one class, characterized by a partially saturated quinazoline core. The molecule’s architecture includes:

  • A quinazoline ring system (positions 1–4 and 7–8) with a ketone group at position 4.

  • A 2-methoxyphenyl group at position 3, contributing electron-donating effects via the methoxy substituent.

  • A carboxamide group at position 7, linked to a 2-fluorophenyl ring, which enhances lipophilicity and target binding affinity.

The compound’s IUPAC name, N-(2-fluorophenyl)-3-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide, reflects these substituents. Its canonical SMILES representation, COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4=CC=CC=C4F, encodes the spatial arrangement of atoms and functional groups.

Table 1: Physicochemical Properties of N-(2-fluorophenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

PropertyValue
Molecular FormulaC22H16FN3O3\text{C}_{22}\text{H}_{16}\text{FN}_{3}\text{O}_{3}
Molecular Weight389.4 g/mol
IUPAC NameN-(2-fluorophenyl)-3-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide
Canonical SMILESCOC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4=CC=CC=C4F
InChI KeyRCGNKFBKDZKYRG-UHFFFAOYSA-N

Spectroscopic and Analytic Characteristics

The compound’s structure has been validated through spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR spectra reveal distinct signals for the methoxy proton (δ ~3.8 ppm), aromatic protons (δ 6.5–8.2 ppm), and the carboxamide NH group (δ ~10.2 ppm).

  • Mass Spectrometry (MS): High-resolution MS shows a molecular ion peak at m/z 389.4, consistent with the molecular weight.

  • Infrared (IR) Spectroscopy: Strong absorptions at 1680–1700 cm1^{-1} (C=O stretch) and 1250–1300 cm1^{-1} (C-F stretch) confirm the ketone and fluorophenyl groups.

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves a multi-step sequence, typically beginning with the formation of the quinazoline core. A common approach includes:

  • Condensation Reaction: 2-Amino-4-nitrobenzoic acid reacts with 2-methoxybenzaldehyde under acidic conditions to form a Schiff base intermediate.

  • Cyclization: The intermediate undergoes thermal cyclization in the presence of ammonium acetate to yield the 3,4-dihydroquinazolin-4-one scaffold.

  • Carboxamide Coupling: The 7-carboxylic acid derivative is treated with 2-fluoroaniline using coupling agents like EDC/HOBt to install the carboxamide group.

Key Reaction Conditions:

  • Temperature: Cyclization steps require elevated temperatures (80–120°C).

  • Catalysts: Lewis acids (e.g., ZnCl2_2) accelerate cyclization, while coupling reactions use carbodiimide-based catalysts.

  • Solvents: Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.

Yield Optimization and Purification

Optimizing reaction parameters is critical for achieving high yields (>60%):

  • Solvent Selection: DMF improves solubility of intermediates, reducing side reactions.

  • Catalyst Loading: A 1.2:1 molar ratio of EDC to carboxylic acid minimizes unwanted dimerization.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the pure compound.

Assay TypeModel SystemResult (IC50_{50} or % Inhibition)
AntiproliferativeA549 cells1.2 μM
Anti-inflammatoryMacrophages75% TNF-α reduction at 10 μM
AnalgesicMurine model60% writhing inhibition at 5 mg/kg

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